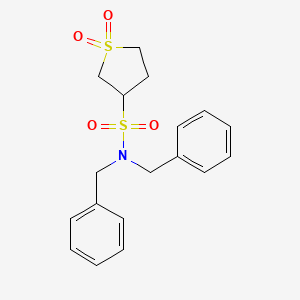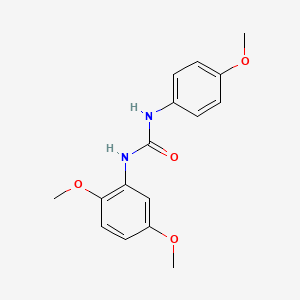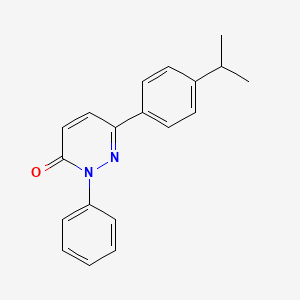
N~3~,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE is a complex organic compound belonging to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and two benzyl groups attached to the nitrogen atoms. The compound also contains a sulfonamide group, which is known for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of Benzyl Groups: The final step involves the N-alkylation of the sulfonamide with benzyl halides under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
N~3~,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sulfonamides are known for their use as antibiotics, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N3,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway. This inhibition disrupts the production of folate, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N~3~,N~3~-DIETHYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE: Similar structure but with ethyl groups instead of benzyl groups.
N~3~,N~3~-DIBUTYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE: Similar structure but with butyl groups instead of benzyl groups.
Uniqueness
The uniqueness of N3,N~3~-DIBENZYL-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-3-SULFONAMIDE lies in its specific substitution pattern with benzyl groups, which can influence its chemical reactivity and biological activity. The presence of benzyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N,N-dibenzyl-1,1-dioxothiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-24(21)12-11-18(15-24)25(22,23)19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMJTXQQNILKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}-2-pyrrolidinone](/img/structure/B5891836.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B5891843.png)




![METHYL 2-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)BENZOATE](/img/structure/B5891887.png)

![N-[5-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B5891901.png)
![(2-{[2-(4-morpholinylmethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5891903.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]butanenitrile](/img/structure/B5891923.png)

![3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride](/img/structure/B5891946.png)
